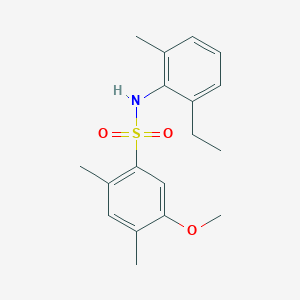
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as EMD 57033, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying certain biological processes.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves its binding to specific sites on ion channels, thereby blocking their function. This selective binding allows for the study of specific types of ion channels, which can provide insights into their role in various biological processes.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. Additionally, it has been found to have vasodilatory effects, which could have potential applications in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 in lab experiments is its selectivity for certain types of ion channels, which allows for the study of specific biological processes. However, one limitation is that its effects may be influenced by factors such as pH and temperature, which could affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033. One such direction is the investigation of its effects on other types of ion channels, which could provide insights into their role in various biological processes. Additionally, further studies could explore its potential use in the treatment of cardiovascular disease or other conditions. Overall, N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has shown promise as a tool for scientific research, and further investigation could reveal even more potential applications for this compound.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with 5-methoxy-2,4-dimethylbenzene-1-amine to yield the final product.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been studied for its potential use in a variety of scientific research applications. One such application is in the study of ion channels, which are important for the regulation of cellular processes. N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to selectively block certain types of ion channels, making it a useful tool for studying their function.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-6-15-9-7-8-12(2)18(15)19-23(20,21)17-11-16(22-5)13(3)10-14(17)4/h7-11,19H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZTLXMCIPROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
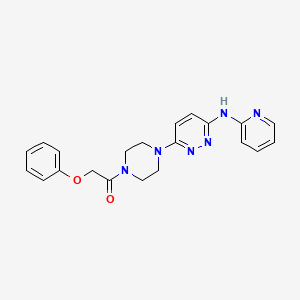
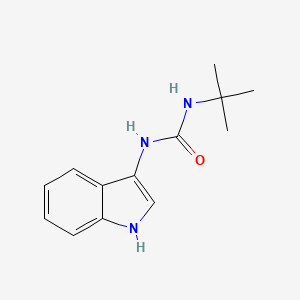

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
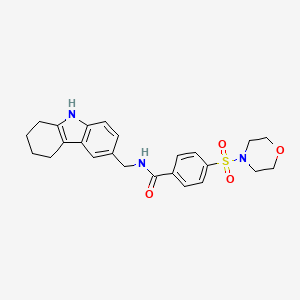
![7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2675816.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2675823.png)
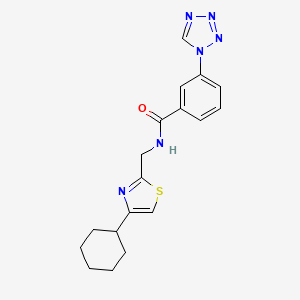
![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)
![[(1R,3'S,4S,4'R,5'S,6S,7S,8R,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate](/img/structure/B2675826.png)